molecular formula C14H12ClN3OS2 B2945741 5-chloro-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-carboxamide CAS No. 2309753-02-2

5-chloro-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-carboxamide

Cat. No.: B2945741
CAS No.: 2309753-02-2
M. Wt: 337.84
InChI Key: XBKYUPBJMFNPMM-UHFFFAOYSA-N
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Description

5-chloro-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-carboxamide typically involves the condensation of thiophene derivatives with pyrazole intermediates. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). The process may involve multiple steps, including halogenation, cyclization, and amidation .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to scale up the production process. These methods help in reducing reaction times and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions can lead to various functionalized thiophene derivatives .

Scientific Research Applications

5-chloro-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, as an antithrombotic agent, it inhibits the activity of certain enzymes involved in the coagulation pathway, thereby preventing blood clot formation. The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of both pyrazole and thiophene rings. This structural combination imparts distinct biological activities and makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-chloro-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3OS2/c1-18-9(7-10(17-18)11-3-2-6-20-11)8-16-14(19)12-4-5-13(15)21-12/h2-7H,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKYUPBJMFNPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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